3-[[(3-Methyl-1-propylpyrazol-4-yl)amino]methyl]phenol;hydrochloride
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Overview
Description
3-[[(3-Methyl-1-propylpyrazol-4-yl)amino]methyl]phenol;hydrochloride is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry. This compound is particularly interesting due to its unique structure, which includes a pyrazole ring substituted with a phenol group and an amino-methyl linkage .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[(3-Methyl-1-propylpyrazol-4-yl)amino]methyl]phenol;hydrochloride typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is synthesized through a cyclocondensation reaction involving hydrazine and a 1,3-diketone.
Substitution Reactions: The pyrazole ring is then functionalized with a methyl and propyl group at specific positions.
Amino-Methyl Linkage: The amino group is introduced via a nucleophilic substitution reaction, followed by the attachment of the phenol group through a Mannich reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity .
Chemical Reactions Analysis
Types of Reactions
3-[[(3-Methyl-1-propylpyrazol-4-yl)amino]methyl]phenol;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The pyrazole ring can be reduced under specific conditions.
Substitution: The amino-methyl linkage allows for further functionalization through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyrazoles, quinones, and reduced pyrazole derivatives .
Scientific Research Applications
3-[[(3-Methyl-1-propylpyrazol-4-yl)amino]methyl]phenol;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 3-[[(3-Methyl-1-propylpyrazol-4-yl)amino]methyl]phenol;hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: It may target enzymes involved in inflammatory pathways or cancer cell proliferation.
Pathways Involved: The compound can modulate signaling pathways such as the NF-κB pathway, leading to reduced inflammation or inhibition of cancer cell growth.
Comparison with Similar Compounds
Similar Compounds
3-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-1-amine: Similar structure but lacks the phenol group.
5-Amino-pyrazoles: Known for their use in the synthesis of heterocyclic compounds
Uniqueness
3-[[(3-Methyl-1-propylpyrazol-4-yl)amino]methyl]phenol;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenol group and the amino-methyl linkage makes it a versatile compound for various applications .
Properties
Molecular Formula |
C14H20ClN3O |
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Molecular Weight |
281.78 g/mol |
IUPAC Name |
3-[[(3-methyl-1-propylpyrazol-4-yl)amino]methyl]phenol;hydrochloride |
InChI |
InChI=1S/C14H19N3O.ClH/c1-3-7-17-10-14(11(2)16-17)15-9-12-5-4-6-13(18)8-12;/h4-6,8,10,15,18H,3,7,9H2,1-2H3;1H |
InChI Key |
KMNDXRBFKQZNEA-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C(C(=N1)C)NCC2=CC(=CC=C2)O.Cl |
Origin of Product |
United States |
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